1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by chlorination and subsequent ethoxylation. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted phenyl derivatives, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and chloropropanone groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound may also affect cellular pathways by altering the redox state or inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A compound with similar bromomethyl functionality but different ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and is used in different synthetic applications.
Uniqueness
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, ethoxy, and chloropropanone groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets and versatile chemical transformations, making it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C12H14BrClO2 |
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Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-12-9(7-13)5-4-6-10(12)11(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
QXBJILWMGSOFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1C(=O)C(C)Cl)CBr |
Origin of Product |
United States |
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